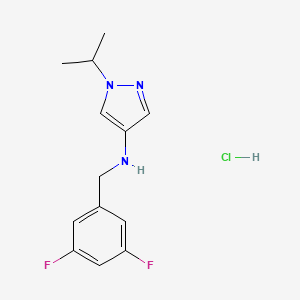

N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C13H16ClF2N3 |

|---|---|

Molecular Weight |

287.73 g/mol |

IUPAC Name |

N-[(3,5-difluorophenyl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C13H15F2N3.ClH/c1-9(2)18-8-13(7-17-18)16-6-10-3-11(14)5-12(15)4-10;/h3-5,7-9,16H,6H2,1-2H3;1H |

InChI Key |

ZEENODLGZCRMMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C=N1)NCC2=CC(=CC(=C2)F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Classic Methods for Pyrazole Ring Synthesis

The synthesis of the pyrazole core is fundamental to preparing N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine. Several established methods exist for constructing the pyrazole ring, with the most widely used approach involving the condensation of hydrazines with α,β-unsaturated carbonyl compounds. This cyclization reaction typically proceeds through initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by intramolecular cyclization and dehydration.

For the target compound, a key consideration is the regioselective introduction of the isopropyl group at the N-1 position and the subsequent functionalization of the C-4 position for amine insertion. The synthesis often begins with the formation of a suitably substituted pyrazole ring that can be further elaborated to introduce the required functional groups. The use of isopropylhydrazine or its equivalent as a starting material provides a direct route to 1-isopropyl-pyrazole derivatives.

Another approach involves the 1,3-dipolar cycloaddition of diazoalkanes to carbon-carbon double bonds, which provides access to pyrazolines that can be subsequently aromatized to pyrazoles. This method offers advantages in terms of regioselectivity but requires careful handling of potentially hazardous diazo compounds.

Modern Approaches to Functionalized Pyrazoles

Contemporary synthetic strategies focus on modular and efficient methods to construct functionalized pyrazoles with precise control over substitution patterns. One notable approach involves the use of tosylhydrazones or similar precursors that can undergo cycloaddition reactions to form the pyrazole ring with predefined substitution patterns.

Recent innovations also include transition metal-catalyzed approaches that allow for the direct functionalization of preformed pyrazole rings at specific positions, offering advantages in terms of step economy and functional group tolerance. These methods are particularly valuable when constructing complex pyrazole derivatives like this compound, where multiple functionalization steps are required.

Preparation of 1-Isopropyl-1H-pyrazole Intermediates

Direct N-Alkylation Methods

The preparation of 1-isopropyl-1H-pyrazole intermediates typically involves N-alkylation of pyrazole or its derivatives. Direct alkylation can be achieved using isopropyl halides (e.g., isopropyl bromide or isopropyl iodide) in the presence of a base such as potassium carbonate, cesium carbonate, or sodium hydride in polar aprotic solvents like DMF or DMSO. This approach, while straightforward, often requires careful control of reaction conditions to avoid over-alkylation or alkylation at undesired positions.

Similar N-alkylation strategies have been employed in the synthesis of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, where the isopropyl group was introduced during the early stages of the synthetic sequence. The reaction typically proceeds through deprotonation of the pyrazole NH, followed by nucleophilic substitution with the isopropyl halide.

Regioselective Formation of 1-Isopropyl-1H-pyrazoles

A more regioselective approach involves the direct construction of the pyrazole ring with the isopropyl group already in place. This can be achieved through the reaction of isopropylhydrazine with appropriate dicarbonyl compounds or their synthetic equivalents. For example, the condensation of isopropylhydrazine with β-ketoesters or β-diketones provides access to 1-isopropyl-pyrazoles with defined substitution patterns.

The synthesis of 4-amino-3,5-diisopropyl-1-pyrazole, as described in the literature, demonstrates the feasibility of introducing isopropyl groups during pyrazole formation. This compound was obtained by the reduction of 4-nitro-3,5-diisopropyl-1-pyrazole with iron powder. Similar approaches could be adapted for the synthesis of 1-isopropyl-1H-pyrazol-4-amine derivatives, which are key intermediates for our target compound.

C-4 Functionalization Strategies

The introduction of an amino group at the C-4 position of the pyrazole ring can be achieved through several routes. One common approach involves the nitration of the pyrazole followed by reduction of the nitro group to the corresponding amine. Alternatively, direct amination methods using electrophilic nitrogen sources or transition metal-catalyzed C-H amination can be employed.

For the preparation of 3-chloro-1H-pyrazol-4-amine, a methodology involving halogenation and reduction of 4-nitropyrazole has been reported. This approach could be adapted for the synthesis of 1-isopropyl-1H-pyrazol-4-amine by starting with 1-isopropyl-4-nitropyrazole. The reduction step typically employs iron, zinc, or tin in acidic conditions, or catalytic hydrogenation using palladium or platinum catalysts.

Strategies for Introduction of the 3,5-Difluorobenzyl Group

Nucleophilic Substitution Approaches

A key step in the synthesis of this compound is the introduction of the 3,5-difluorobenzyl group onto the amino function at the C-4 position of the pyrazole. This can be accomplished through nucleophilic substitution reactions using 3,5-difluorobenzyl halides (chloride, bromide, or iodide) with the amino-pyrazole derivative serving as the nucleophile.

The reaction typically proceeds under basic conditions to enhance the nucleophilicity of the amino group. Suitable bases include potassium carbonate, cesium carbonate, or tertiary amines like triethylamine or diisopropylethylamine. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are commonly employed to facilitate the reaction. The substitution reaction can be represented as follows:

1-isopropyl-1H-pyrazol-4-amine + 3,5-difluorobenzyl halide → this compound

This approach is analogous to the preparation of N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine, which shares structural similarity with our target compound.

Reductive Amination Strategy

An alternative approach involves reductive amination using 3,5-difluorobenzaldehyde and the amino-pyrazole derivative. This method offers advantages in terms of mild reaction conditions and potentially higher selectivity. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the amine.

Common reducing agents for this transformation include sodium cyanoborohydride (NaCNBH₃), sodium triacetoxyborohydride (NaBH(OAc)₃), or hydrogen with appropriate catalysts. The reaction is typically conducted in mildly acidic conditions (pH 4-6) to facilitate imine formation. Methanol, ethanol, or dichloromethane with a small amount of acetic acid are common solvent choices.

The linking of pyrazole rings via a methanamine linker through nucleophilic substitution reactions, as mentioned in the preparation of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine, provides precedent for this approach.

Protection-Deprotection Strategies

In some synthetic routes, protection of certain functional groups may be necessary to prevent side reactions or to direct selectivity. For the synthesis of this compound, protection of the amino group prior to certain functionalization steps might be required.

Common protecting groups for amines include Boc (tert-butyloxycarbonyl), Cbz (benzyloxycarbonyl), or Fmoc (9-fluorenylmethoxycarbonyl). These protecting groups can be introduced under mild conditions and are stable to a variety of reaction conditions, allowing for selective transformations at other positions of the molecule. The protecting groups can be removed under specific conditions (acidic for Boc, hydrogenolysis for Cbz, and basic for Fmoc) to reveal the amino functionality for subsequent reactions.

Optimized Synthetic Routes and Reaction Parameters

Linear Synthetic Approach

A linear synthetic approach to this compound would involve sequential construction of the pyrazole ring, introduction of the isopropyl group, functionalization of the C-4 position, and finally, attachment of the 3,5-difluorobenzyl group. This approach offers simplicity but may suffer from lower overall yields due to the multistep sequence.

Table 1 presents a proposed linear synthetic route with expected conditions and typical yields:

| Step | Reaction | Reagents and Conditions | Expected Yield (%) |

|---|---|---|---|

| 1 | Pyrazole ring formation | β-diketone, hydrazine, EtOH, reflux, 4h | 75-85 |

| 2 | N-isopropylation | Isopropyl bromide, K₂CO₃, DMF, 80°C, 12h | 65-75 |

| 3 | C-4 Nitration | HNO₃/H₂SO₄, 0°C to rt, 2h | 60-70 |

| 4 | Nitro reduction | Fe/HCl, EtOH/H₂O, 80°C, 3h | 80-90 |

| 5 | N-benzylation | 3,5-difluorobenzyl bromide, K₂CO₃, DMF, 60°C, 8h | 70-80 |

The overall yield for this five-step sequence would be approximately 20-30%, considering the multiplicative effect of individual step yields.

Convergent Synthetic Approach

A more efficient strategy would involve a convergent approach where key intermediates are prepared separately and then coupled in a late-stage transformation. This method typically offers advantages in terms of overall yield and process efficiency, especially for larger-scale preparations.

For this compound, a convergent approach might involve the separate preparation of 1-isopropyl-1H-pyrazol-4-amine and a suitably activated 3,5-difluorobenzyl derivative, followed by their coupling under optimized conditions.

Table 2 outlines a proposed convergent synthetic route:

| Intermediate | Key Steps | Reagents and Conditions | Expected Yield (%) |

|---|---|---|---|

| 1-isopropyl-1H-pyrazol-4-amine | Pyrazole formation, isopropylation, nitration, reduction | Multiple steps (as in linear approach) | 30-40 (overall) |

| 3,5-difluorobenzyl bromide | Reduction of 3,5-difluorobenzoic acid, bromination | 1. LiAlH₄, THF, 0°C to rt, 4h 2. PBr₃, DCM, 0°C, 2h |

70-80 (overall) |

| Coupling reaction | Nucleophilic substitution | K₂CO₃, DMF, 60°C, 8h | 70-80 |

The overall yield for this convergent approach could reach 15-25%, potentially comparable to the linear approach but with advantages in terms of process flexibility and intermediate stability.

Critical Process Parameters and Optimization

Several critical process parameters require careful control to ensure optimal yields and product quality in the synthesis of this compound:

Temperature control: The N-isopropylation and benzylation steps are particularly sensitive to temperature, with higher temperatures potentially leading to side reactions or decomposition.

Base selection: The choice of base for deprotonation steps significantly affects reaction outcomes. Stronger bases like sodium hydride may provide faster reactions but can lead to side reactions, while milder bases like potassium carbonate offer better selectivity at the cost of longer reaction times.

Solvent purity: Anhydrous conditions are often crucial, particularly for alkylation reactions, to prevent competing nucleophilic attack by water or alcohols.

Reaction time monitoring: Regular monitoring by TLC or HPLC is essential to determine optimal reaction endpoints, especially for the final coupling step.

Purification strategy: Column chromatography using optimized eluent systems (typically hexane/ethyl acetate gradients) is generally required for obtaining high-purity final product.

Analytical Characterization and Structure Confirmation

Spectroscopic Analysis Methods

Confirmation of the structure and purity of this compound requires comprehensive analytical characterization. The following analytical methods are commonly employed:

¹H NMR Spectroscopy : Characteristic signals would include:

- A doublet at approximately δ 1.4-1.5 ppm for the isopropyl methyl groups

- A multiplet at approximately δ 4.4-4.6 ppm for the isopropyl CH

- A singlet at approximately δ 4.0-4.2 ppm for the benzyl CH₂

- A singlet at approximately δ 7.3-7.5 ppm for the pyrazole C5-H

- A broad singlet at approximately δ 3.5-4.0 ppm for the NH

- Multiple signals in the δ 6.7-7.0 ppm region for the aromatic protons of the difluorobenzyl group

¹³C NMR Spectroscopy : Expected to show all carbon signals, including characteristic doublets or triplets for the carbon atoms adjacent to fluorine due to C-F coupling.

¹⁹F NMR Spectroscopy : Would display signals for the two fluorine atoms in the 3,5-difluorobenzyl group, typically in the range of -110 to -115 ppm.

Mass Spectrometry : HRMS would confirm the molecular formula, with an expected [M+H]⁺ ion at m/z corresponding to C₁₃H₁₆F₂N₃.

Crystallographic Analysis

For definitive structure confirmation, X-ray crystallography of suitable single crystals would provide unambiguous evidence of the molecular structure, including bond lengths, angles, and absolute configuration if applicable. This technique is particularly valuable for confirming the regiochemistry of substituted pyrazoles, which can sometimes be ambiguous based solely on spectroscopic data.

Purity Assessment

Assessing the purity of the final compound is crucial, particularly for potential applications in pharmaceutical research. Common purity assessment methods include:

HPLC Analysis : Using appropriate chromatographic conditions (typically reversed-phase with UV detection) to determine purity percentage and identify potential impurities.

Elemental Analysis : Comparing measured percentages of C, H, N, and F with theoretical values calculated from the molecular formula.

Melting Point Determination : For crystalline forms, a sharp melting point within a narrow range indicates high purity.

Critical steps in the synthesis include the regioselective formation of the 1-isopropyl-1H-pyrazole core, introduction of the amino functionality at the C-4 position, and coupling with the 3,5-difluorobenzyl group. Each step presents specific challenges that require careful optimization of reaction conditions to maximize yield and purity.

Future research directions might include the development of more efficient one-pot procedures, exploration of catalytic methods for key transformations, and adaptation of the synthesis for continuous flow processing. Additionally, investigation of the biological properties of this compound and structurally related derivatives could provide valuable insights for applications in medicinal chemistry or agrochemical research.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like K2CO3.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving deregulated protein kinase activity.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways involved in various biological processes .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives exhibit structural diversity that directly impacts their physicochemical and biological properties. Below is a comparative analysis of N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine with structurally analogous compounds.

Structural and Substituent Comparisons

Key Observations :

- Fluorine Substitution : The 3,5-difluorobenzyl group in the target compound contrasts with the 4-fluorophenyl group in compound 6b . Fluorine atoms in aromatic systems enhance lipophilicity and metabolic stability, but their positions (meta vs. para) influence electronic effects and steric interactions.

- Bulkier Substituents: Compound 6b includes a di-tert-butylphenol group, which increases steric hindrance and may reduce solubility compared to the smaller isopropyl group in the target compound .

- Functional Group Diversity : The sulfonyl chloride in 1856042-79-9 introduces high reactivity for further derivatization, unlike the amine group in the target compound, which is more nucleophilic .

Biological Activity

N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the implications for drug development.

Chemical Structure and Properties

This compound features a pyrazole ring with an isopropyl group and a difluorobenzyl moiety. Its molecular formula is with a molecular weight of approximately 273.71 g/mol. The presence of fluorine atoms enhances its lipophilicity and biological activity, making it a promising candidate for pharmaceutical applications.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. The common method includes the reaction of 3,5-difluorobenzyl bromide with 1-isopropyl-1H-pyrazol-4-amine under basic conditions, often using potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

This compound exhibits significant biological activity, particularly in inhibiting specific enzymes and modulating receptor interactions. Preliminary studies indicate that it may interact with targets involved in inflammatory pathways and cancer progression.

Potential Therapeutic Applications

The compound has been investigated for its potential as:

- Anti-inflammatory agent : It may inhibit key inflammatory mediators.

- Kinase inhibitor : Similar compounds have shown efficacy in targeting kinases implicated in various cancers .

Research Findings

Several studies have highlighted the biological activity of related pyrazole compounds, suggesting that modifications in their structure can lead to enhanced potency and selectivity. For instance, compounds with similar structures have been optimized to improve their binding affinity to specific targets, such as p38 MAP kinase, which is involved in inflammatory responses .

Case Studies

- Inhibition of Kinases : A study reported the discovery of pyrazole derivatives that selectively inhibit p38 MAP kinase, demonstrating the importance of structural optimization for enhancing drug-like properties and oral bioavailability .

- Anti-tumor Activity : Research on related compounds has shown promising results in reducing tumor growth in xenograft models, indicating that this compound may possess similar anti-cancer properties .

Comparative Analysis

To understand the unique properties of this compound better, here is a comparative table with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine | Contains a different fluorinated benzene ring | May exhibit different biological activities |

| N-(3-chlorobenzyl)-1-isopropyl-1H-pyrazol-4-amine | Chlorine substitution instead of fluorine | Potentially different reactivity and solubility |

| N-(phenyl)-1-isopropyl-1H-pyrazol-4-amine | Lacks fluorine substituents | May have lower potency compared to fluorinated variants |

The presence of two fluorine atoms on the benzene ring in this compound significantly enhances its lipophilicity and overall biological activity compared to other analogs lacking such substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.